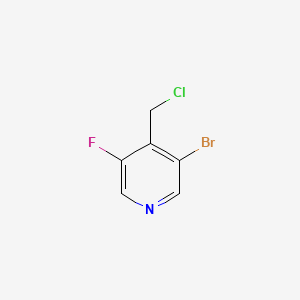

3-Bromo-4-(chloromethyl)-5-fluoropyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-4-(chloromethyl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(chloromethyl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHVVFPSJRQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700085 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-06-9 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)-5-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive functional groups—a pyridine ring, a bromine atom, a fluorine atom, and a chloromethyl group—makes it a versatile building block for the synthesis of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of halogens and a reactive chloromethyl side chain offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-4-(chloromethyl)-5-fluoropyridine, with a focus on its utility in drug discovery programs. The presence of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability and bioavailability, while the bromine atom serves as a handle for cross-coupling reactions, and the chloromethyl group is primed for nucleophilic substitution.

Core Chemical Properties

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is recommended.

| Property | Value | Source |

| CAS Number | 1227573-06-9 | [1][2] |

| Molecular Formula | C₆H₄BrClFN | [2] |

| Molecular Weight | 224.46 g/mol | [2] |

| Physical Form | Solid | Inferred from related compounds[3] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for 3-Bromo-4-(chloromethyl)-5-fluoropyridine were identified. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom. A singlet in the aliphatic region (around 4.5-5.0 ppm) would correspond to the two protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals. The signal for the chloromethyl carbon would appear in the aliphatic region, while the five carbons of the pyridine ring would be in the aromatic region, with their chemical shifts influenced by the bromine, fluorine, and chloromethyl substituents. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of a chlorine radical from the chloromethyl group, followed by further fragmentation of the pyridine ring.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations of the pyridine ring, and C-halogen (C-Cl, C-Br, C-F) stretching vibrations.

Synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine

A plausible synthetic route to 3-Bromo-4-(chloromethyl)-5-fluoropyridine involves a multi-step process starting from a readily available pyridine derivative. A logical retrosynthetic analysis suggests the pathway outlined below.[5]

Caption: Retrosynthetic analysis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Experimental Protocol (Proposed)

The following is a proposed multi-step synthesis based on established chemical transformations for similar pyridine derivatives.

Step 1: Synthesis of 3-Bromo-5-fluoropyridine

This transformation can be achieved via a halogen exchange reaction from 3,5-dibromopyridine.

-

Materials: 3,5-dibromopyridine, a fluorinating agent (e.g., potassium fluoride), a phase-transfer catalyst (e.g., 18-crown-6), and a high-boiling point solvent (e.g., DMSO).

-

Procedure:

-

Combine 3,5-dibromopyridine, potassium fluoride, and the phase-transfer catalyst in the solvent.

-

Heat the reaction mixture to an elevated temperature (e.g., 150-180 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3-bromo-5-fluoropyridine.

-

Step 2: Synthesis of 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde

This step involves the formylation of 3-bromo-5-fluoropyridine.

-

Materials: 3-bromo-5-fluoropyridine, n-butyllithium (n-BuLi), and N,N-dimethylformamide (DMF) in an anhydrous solvent like THF.

-

Procedure:

-

Dissolve 3-bromo-5-fluoropyridine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add n-BuLi and stir the mixture for a period to allow for lithium-halogen exchange or deprotonation.

-

Add DMF to the reaction mixture and continue stirring at low temperature before allowing it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-bromo-5-fluoro-4-pyridinecarboxaldehyde.[6]

-

Step 3: Synthesis of 3-Bromo-5-fluoro-4-pyridinemethanol

This is a reduction of the aldehyde to the corresponding alcohol.

-

Materials: 3-bromo-5-fluoro-4-pyridinecarboxaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 3-bromo-5-fluoro-4-pyridinecarboxaldehyde in the alcohol solvent and cool in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 3-bromo-5-fluoro-4-pyridinemethanol, which may be used in the next step without further purification.

-

Step 4: Synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine

The final step is the chlorination of the alcohol.

-

Materials: 3-bromo-5-fluoro-4-pyridinemethanol, a chlorinating agent (e.g., thionyl chloride or cyanuric chloride), and a suitable solvent (e.g., dichloromethane or chloroform).

-

Procedure:

-

Dissolve 3-bromo-5-fluoro-4-pyridinemethanol in the solvent and cool in an ice bath.

-

Slowly add the chlorinating agent and stir the reaction mixture at low temperature, then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

-

Reactivity and Synthetic Applications

The primary mode of reactivity for 3-Bromo-4-(chloromethyl)-5-fluoropyridine is nucleophilic substitution at the chloromethyl group. This benzylic-like halide is highly susceptible to displacement by a wide range of nucleophiles.[5]

Caption: Nucleophilic substitution at the chloromethyl group.

Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the synthesis of 3-bromo-5-fluoro-4-((N-substituted-amino)methyl)pyridine derivatives.

-

Materials: 3-Bromo-4-(chloromethyl)-5-fluoropyridine, a primary or secondary amine (e.g., morpholine), a base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-4-(chloromethyl)-5-fluoropyridine (1.0 eq) in the chosen solvent.[7]

-

Add the amine (1.2-1.5 eq) and the base (2.0 eq).

-

Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted amine.

-

Applications in Drug Discovery

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The 3-bromo-4-(chloromethyl)-5-fluoropyridine scaffold is particularly valuable for the development of kinase inhibitors. Protein kinases are key targets in oncology and other diseases, and many kinase inhibitors feature a substituted pyridine or a related heterocyclic core that interacts with the ATP-binding site of the enzyme.[1][8][9]

The reactive chloromethyl group allows for the introduction of various side chains that can be designed to interact with specific residues in the kinase active site, thereby improving potency and selectivity. The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity and build more complex molecular structures. The fluorine atom can enhance binding affinity and improve metabolic stability, which are desirable properties for drug candidates.

Safety and Handling

3-Bromo-4-(chloromethyl)-5-fluoropyridine and its derivatives should be handled by trained personnel in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the strategic and regioselective introduction of various chemical moieties, enabling the rapid generation of diverse compound libraries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and analogous systems. The potential of this scaffold in the development of novel therapeutics, especially kinase inhibitors, warrants further exploration by researchers in drug discovery.

References

-

Pereira, R., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 16, 2026, from [Link]

- Penning, T. D., et al. (2011).

- Manley, P. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Tetrahedron Letters, 48(20), 3583-3585.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 119, 276-293.

- Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.

-

PubChem. (n.d.). 3-Bromo-4-fluoropyridine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved January 16, 2026, from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. article.sapub.org [article.sapub.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-5-fluoro-pyridine-4-carboxaldehyde | 1227573-02-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)-5-fluoropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halogenated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them foundational to the synthesis of complex molecular architectures. Among these, 3-Bromo-4-(chloromethyl)-5-fluoropyridine, identified by the CAS number 1227573-06-9 , has emerged as a particularly valuable reagent. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications, offering field-proven insights for its effective utilization in research and development.

The strategic placement of bromine, chlorine, and fluorine atoms on the pyridine ring imparts a distinct reactivity profile to this molecule. The bromine at the 3-position is amenable to various cross-coupling reactions, the chloromethyl group at the 4-position serves as a reactive handle for nucleophilic substitution, and the fluorine at the 5-position modulates the electronic character of the ring, influencing both reactivity and the properties of downstream compounds. This trifecta of functionalities makes 3-Bromo-4-(chloromethyl)-5-fluoropyridine a highly sought-after intermediate in the construction of novel pharmaceuticals and functional materials.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes the key properties of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

| Property | Value | Source |

| CAS Number | 1227573-06-9 | [Various Chemical Suppliers] |

| Molecular Formula | C₆H₄BrClFN | PubChemLite[1] |

| Molecular Weight | 224.46 g/mol | PubChemLite[1] |

| Appearance | White to off-white solid | [General knowledge from supplier data] |

| Purity | Typically ≥95% | MySkinRecipes[2] |

| Predicted XlogP | 2.0 | PubChemLite[1] |

| InChI | InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | PubChemLite[1] |

| InChIKey | ADGHVVFPSJRQBB-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | C1=C(C(=C(C=N1)Br)CCl)F | PubChemLite[1] |

Note: Experimental data for properties such as melting point, boiling point, and detailed spectral analysis (NMR, IR, MS) are not widely available in public literature, indicating the compound's relatively recent emergence or specialized use. Researchers should rely on analytical data from their specific batch.

Synthesis Strategies: A Chemist's Perspective

The synthesis of polysubstituted pyridines can be a complex undertaking due to the need for precise regiochemical control. For 3-Bromo-4-(chloromethyl)-5-fluoropyridine, synthetic approaches generally involve the sequential functionalization of a pyridine precursor. While a specific, detailed, peer-reviewed synthesis for this exact molecule is not readily found in the literature, a plausible and logical synthetic pathway can be devised based on established pyridine chemistry. The following represents a logical, though not definitively published, approach.

A likely synthetic strategy involves starting with a pre-functionalized pyridine ring and introducing the remaining substituents in a controlled manner. One possible route could begin with a fluorinated pyridine derivative, followed by bromination and subsequent chloromethylation. The choice of reagents and reaction conditions is critical to ensure the desired regioselectivity and to avoid unwanted side reactions.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual workflow for the synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Applications in Drug Discovery and Chemical Synthesis

The true value of 3-Bromo-4-(chloromethyl)-5-fluoropyridine lies in its utility as a versatile building block. The distinct reactivity of its functional groups allows for a modular and divergent approach to the synthesis of complex molecules.

The Role of Halogenated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold itself is a common motif in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The presence of bromine in the target molecule opens up avenues for further elaboration through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.

Key Reactions and Mechanistic Considerations

The chloromethyl group at the 4-position is a potent electrophile, making it susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is crucial for linking the pyridine core to other parts of a target molecule.

The bromine atom at the 3-position is well-positioned for metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired coupling partner introduction with high yield and selectivity.

Illustrative Reaction Scheme

The following diagram showcases the potential for divergent synthesis from 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Caption: Divergent synthesis possibilities using 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Safety and Handling

As with any halogenated organic compound, 3-Bromo-4-(chloromethyl)-5-fluoropyridine should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely published, data for structurally similar compounds suggest that it should be treated as a hazardous substance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Promising Tool for Chemical Innovation

3-Bromo-4-(chloromethyl)-5-fluoropyridine represents a valuable and versatile building block for chemists in both academic and industrial settings. Its unique combination of reactive sites allows for a high degree of synthetic flexibility, making it an ideal starting point for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. As research into new chemical entities continues to expand, the utility of such strategically functionalized heterocyclic compounds is poised to grow, further solidifying their importance in the chemist's toolkit.

References

-

PubChemLite. 3-bromo-4-(chloromethyl)-5-fluoropyridine. [Link]

-

MySkinRecipes. Agrochem Intermediates (124) - Pyridine Derivatives. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine

Introduction: The Strategic Importance of 3-Bromo-4-(chloromethyl)-5-fluoropyridine in Modern Drug Discovery

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chloromethyl group, a synthetically versatile bromine atom, and a fluorine atom to modulate physicochemical properties, makes it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in drug development. The presented synthesis is designed as a self-validating system, where the choice of each reagent and reaction condition is justified by mechanistic principles to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-Bromo-4-(chloromethyl)-5-fluoropyridine (I), points towards a multi-step synthesis commencing from a commercially available substituted picoline. The primary strategic disconnections involve the chlorination of a hydroxymethyl precursor and the functionalization of the pyridine core.

Caption: Retrosynthetic pathway for 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

This analysis reveals a three-stage synthetic sequence:

-

Stage 1: Side-Chain Oxidation. The synthesis begins with the commercially available 3-Bromo-5-fluoro-4-methylpyridine (III). The critical transformation is the selective oxidation of the 4-methyl group to a 4-hydroxymethyl group, yielding (3-Bromo-5-fluoropyridin-4-yl)methanol (II).

-

Stage 2: Chlorination. The subsequent step involves the conversion of the primary alcohol in intermediate (II) to the corresponding chloride, affording the final product (I).

This strategic approach leverages a readily accessible starting material and employs well-established, high-yielding chemical transformations.

Stage 1: Synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanol (II)

The conversion of the 4-methyl group of 3-Bromo-5-fluoro-4-methylpyridine (III) to a hydroxymethyl group is a pivotal step. Direct oxidation to the alcohol can be challenging; therefore, a two-step sequence involving an aldehyde intermediate is often more reliable and higher-yielding.

Step 1a: Oxidation of 3-Bromo-5-fluoro-4-methylpyridine (III) to 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde

The oxidation of methylpyridines can be achieved with various oxidizing agents. Selenium dioxide (SeO₂) is a particularly effective reagent for the oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring, to aldehydes.[1][2] The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement.[5]

Experimental Protocol:

-

To a solution of 3-Bromo-5-fluoro-4-methylpyridine (III) (1 equivalent) in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane, add selenium dioxide (1.1 equivalents).[2]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde.

| Parameter | Value |

| Starting Material | 3-Bromo-5-fluoro-4-methylpyridine |

| Reagent | Selenium Dioxide (SeO₂) |

| Solvent | Dioxane or Ethanol/Cyclohexane |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Filtration and Concentration |

| Purification | Column Chromatography |

Step 1b: Reduction of 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde to (3-Bromo-5-fluoropyridin-4-yl)methanol (II)

The reduction of the aldehyde to the primary alcohol is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and will not affect the pyridine ring or the halogen substituents.

Experimental Protocol:

-

Dissolve 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring for the disappearance of the aldehyde by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3-Bromo-5-fluoropyridin-4-yl)methanol (II) as a crude product, which is often of sufficient purity for the next step.[6]

| Parameter | Value |

| Starting Material | 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Work-up | Quenching with water, extraction |

Stage 2: Synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine (I)

The final step in the synthesis is the conversion of the hydroxymethyl group of intermediate (II) to the target chloromethyl group. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism. The use of a base like pyridine can be employed to neutralize the HCl generated during the reaction.

Caption: Chlorination of the hydroxymethyl intermediate.

Experimental Protocol:

-

To a solution of (3-Bromo-5-fluoropyridin-4-yl)methanol (II) (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-4-(chloromethyl)-5-fluoropyridine (I).

| Parameter | Value |

| Starting Material | (3-Bromo-5-fluoropyridin-4-yl)methanol |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous quench and extraction |

| Purification | Column Chromatography |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Bromo-4-(chloromethyl)-5-fluoropyridine. By commencing with the commercially available 3-Bromo-5-fluoro-4-methylpyridine and employing a controlled side-chain oxidation followed by a robust chlorination, this key synthetic intermediate can be accessed in good overall yield. The principles and protocols outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this and related valuable building blocks.

References

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia State University. [Link]

-

(3-bromo-5-fluoropyridin-4-yl)methanol - PubChemLite. [Link]

-

Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines - ResearchGate. [Link]

-

United States Patent (19) - Googleapis.com. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

3-bromo-4-(chloromethyl)-5-fluoropyridine - PubChemLite. [Link]

-

Selenium Dioxide | Chem-Station Int. Ed. [Link]

Sources

- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 2. researchgate.net [researchgate.net]

- 3. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]

A Technical Guide to the Molecular Structure, Properties, and Synthetic Utility of 3-Bromo-4-(chloromethyl)-5-fluoropyridine

Executive Summary

This technical guide provides an in-depth analysis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. While direct literature on this specific isomer is emerging, this document synthesizes data from analogous structures and established chemical principles to offer a comprehensive overview. We will explore its molecular architecture, predict its physicochemical properties, propose a robust synthetic strategy, and discuss its potential applications as a versatile building block for novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of poly-halogenated pyridine scaffolds in their research programs.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable aqueous solubility, making it a common bioisostere for a benzene ring. The strategic incorporation of halogen atoms, particularly fluorine, onto this scaffold has become a cornerstone of modern drug design.

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a drug candidate's profile.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve cell permeability.[2][3] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine.[2]

3-Bromo-4-(chloromethyl)-5-fluoropyridine represents a particularly valuable, albeit specialized, chemical entity. It combines:

-

A fluorine atom to modulate electronic properties and metabolic stability.

-

A bromine atom that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or acetylenic groups.

-

A highly reactive chloromethyl group at the 4-position, which is an excellent electrophilic site for nucleophilic substitution, allowing for the facile attachment of various side chains and functional groups.

This trifecta of functional groups makes it a powerful intermediate for constructing complex molecular architectures and rapidly generating libraries of drug-like molecules for screening.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The core of the molecule is a pyridine ring substituted at the 3, 4, and 5 positions. The IUPAC name, 3-Bromo-4-(chloromethyl)-5-fluoropyridine, precisely defines the location of each functional group. The chloromethyl group (-CH₂Cl) is particularly reactive due to the electron-withdrawing nature of the adjacent pyridine ring and the chlorine atom.

Caption: Molecular structure of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Physicochemical Data

Direct experimental data for this specific isomer is not widely published. The following table provides key physicochemical properties based on data from closely related analogues and computational predictions.[4]

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C₆H₄BrClFN | Calculated |

| Molecular Weight | 224.46 g/mol | Calculated[5] |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid | Predicted from analogues |

| Melting Point | > 30 °C | Predicted |

| Boiling Point | Not determined | Likely decomposes |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Predicted from analogues |

| Purity | Typically >95% | Commercial availability of analogues[5] |

| Storage | 2-8°C, under inert atmosphere | Recommended for reactive halides[5][6] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine would likely start from a pre-functionalized pyridine precursor. A plausible route involves the chlorination of the corresponding hydroxymethyl intermediate, which itself can be derived from commercially available starting materials. This multi-step process ensures precise control over the substitution pattern.

Caption: Proposed two-step synthesis from a carboxylic acid precursor.

Experimental Protocol: Chlorination of (3-Bromo-5-fluoropyridin-4-yl)methanol

This protocol is a representative procedure based on standard methods for converting benzylic-type alcohols to chlorides.

Self-Validation System: The success of the reaction can be monitored in-situ by Thin Layer Chromatography (TLC) and confirmed post-workup by ¹H NMR, observing the shift of the methylene protons and the disappearance of the alcohol proton.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (3-Bromo-5-fluoropyridin-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical to prevent quenching of the chlorinating agent. Low temperature controls the exothermic reaction and minimizes side-product formation.

-

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 15-20 minutes. A small amount of dimethylformamide (DMF, 0.1 eq) can be added as a catalyst.

-

Causality: Dropwise addition is a safety measure to manage the reaction rate. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Causality: This step neutralizes the excess acidic thionyl chloride and HCl byproduct. The quenching must be done slowly to control gas evolution (CO₂).

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity

The primary site of reactivity is the chloromethyl group, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the molecule to be used as a versatile scaffold.

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The true value of 3-Bromo-4-(chloromethyl)-5-fluoropyridine lies in its role as a molecular scaffold for building potential drug candidates. Its derivatives are being explored for various therapeutic applications.[4] The ability to independently modify two positions (C4 via substitution and C3 via cross-coupling) allows for systematic Structure-Activity Relationship (SAR) studies.

For example, it could be used to synthesize libraries of compounds targeting:

-

Kinase Inhibitors: The pyridine core can act as a hinge-binding motif, while the groups introduced at the C3 and C4 positions can extend into solvent-exposed regions or target specific sub-pockets of the ATP binding site.

-

GPCR Modulators: The diverse functionality allows for the creation of ligands that can probe the complex orthosteric and allosteric binding sites of G-protein coupled receptors.

-

Antiviral/Antimicrobial Agents: The pyridine scaffold is a known pharmacophore in many antimicrobial drugs.[7] The introduction of fluorine and other groups can enhance potency and overcome resistance mechanisms.

Analytical Characterization

Unambiguous characterization of the molecule is essential for its use in research and development. The following spectroscopic signatures are predicted.

-

¹H NMR: The proton spectrum would be simple and diagnostic. One would expect to see two distinct signals in the aromatic region for the pyridine ring protons at C2 and C6. A singlet, typically downfield around 4.5-5.0 ppm, would correspond to the two protons of the CH₂Cl group.

-

¹³C NMR: The spectrum would show 6 distinct carbon signals, with the CH₂Cl carbon appearing around 40-50 ppm. The carbons attached to the halogens (C3, C5) and nitrogen would show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A singlet or a narrowly split multiplet would be observed, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This provides a definitive confirmation of the elemental composition.

Safety and Handling

Hazard Identification: Based on analogous structures like 4-(chloromethyl)pyridine and other halogenated pyridines, this compound should be treated as hazardous.[5][6][8]

-

GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[5][6][8][9]

-

Signal Word: Danger

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9]

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator.[9]

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6]

First-Aid Measures:

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration.[9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Conclusion

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a high-potential, multi-functional chemical building block for advanced organic synthesis and medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic substitution center, a cross-coupling handle, and a bioisosteric fluorine atom—provides chemists with a powerful tool for the rapid and efficient synthesis of novel compounds. While requiring careful handling due to its predicted reactivity and toxicity, its strategic use can accelerate the discovery of next-generation therapeutics.

References

-

PubChem. 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Moldb. 3-Bromo-5-(chloromethyl)-2-fluoropyridine. Available from: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Al-Amiery, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4479. Available from: [Link]

-

PubChem. 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-136. Available from: [Link]

- Google Patents. (CN102898358A) Preparation method of fluoropyridine compounds.

-

Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 729. Available from: [Link]

-

Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

-

Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 154, 2-15. Available from: [Link]

- Google Patents. (CN111777549A) Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Wikipedia. Gliotoxin. Available from: [Link]

-

SpectraBase. 3-BROMO-2-FLUOROPYRIDINE - [19F NMR]. Available from: [Link]

Sources

- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 5. 1227584-17-9 | 3-Bromo-5-(chloromethyl)-2-fluoropyridine - Moldb [moldb.com]

- 6. 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Spectroscopic Characterization of 3-Bromo-4-(chloromethyl)-5-fluoropyridine: A Technical Guide for Drug Development Professionals

Introduction: The Structural Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, valued for its ability to engage in a variety of intermolecular interactions and its presence in numerous FDA-approved pharmaceuticals. The specific substitution pattern of 3-Bromo-4-(chloromethyl)-5-fluoropyridine presents a unique combination of functionalities. The bromine and fluorine atoms modulate the electronic properties of the pyridine ring, influencing its pKa and dipole moment, which are critical for receptor binding and membrane permeability. The chloromethyl group at the 4-position introduces a reactive handle, offering a versatile point for synthetic elaboration to explore structure-activity relationships (SAR). A thorough spectroscopic characterization is therefore not merely a routine analysis but a fundamental prerequisite for the rational design of novel therapeutics based on this scaffold. This guide provides an in-depth overview of the expected spectroscopic data for 3-Bromo-4-(chloromethyl)-5-fluoropyridine and outlines the methodologies for their acquisition and interpretation.

While comprehensive experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from structurally related compounds and predictive models to provide a robust framework for its spectroscopic analysis.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | PubChem[1] |

| Molecular Weight | 224.46 g/mol | Moldb[2] |

| Monoisotopic Mass | 222.91997 Da | PubChem[1] |

| SMILES | C1=C(C(=C(C=N1)Br)CCl)F | PubChem[1] |

| InChI | InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 3-Bromo-4-(chloromethyl)-5-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

Expected Chemical Shifts and Couplings:

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and a singlet for the chloromethyl group.

-

H-2 and H-6: These protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.

-

-CH₂Cl: The methylene protons of the chloromethyl group are expected to appear as a singlet, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-(chloromethyl)-5-fluoropyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Probe: Standard broadband probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C NMR Spectroscopy

Expected Chemical Shifts and Couplings:

The ¹³C NMR spectrum will reveal the carbon skeleton. Due to the presence of fluorine, C-F coupling will be observed, which can complicate the spectrum but also provides valuable structural information. The C-F coupling constants can be large (up to 250 Hz), potentially causing multiplets to overlap.[3]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly bonded to fluorine (C-5) and bromine (C-3) will show characteristic splitting patterns due to C-F and potentially C-Br coupling. The chemical shifts will be influenced by the electronegativity of the substituents.

-

-CH₂Cl Carbon: A single peak corresponding to the chloromethyl carbon is expected, typically in the range of δ 40-50 ppm.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Probe: Standard broadband probe.

-

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

¹⁹F NMR Spectroscopy

Expected Chemical Shifts:

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-5 position. The chemical shift will be informative about the electronic environment of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup:

-

Spectrometer: A spectrometer equipped with a fluorine-capable probe.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128-256 scans.

-

Spectral Width: A typical range for organic fluorine compounds (e.g., +50 to -250 ppm).

-

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data:

Based on the molecular formula C₆H₄BrClFN, the following adducts are predicted:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 223.92725 |

| [M+Na]⁺ | 245.90919 |

| [M-H]⁻ | 221.91269 |

| [M+NH₄]⁺ | 240.95379 |

| [M+K]⁺ | 261.88313 |

Data sourced from PubChem[1]

The isotopic pattern will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive cluster of peaks for the molecular ion and its fragments.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (LC):

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis.

-

Scan Range: m/z 50-500.

-

Mode: Both positive and negative ion modes should be run to observe different adducts.

-

LC-MS Experimental Workflow

Caption: A typical workflow for LC-MS analysis.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Cl): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-F stretching: A strong band typically in the range of 1000-1300 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-π* transitions of the pyridine ring.

Expected Absorption Maxima:

Pyridine and its derivatives typically exhibit absorption bands in the UV region. For 3-Bromo-4-(chloromethyl)-5-fluoropyridine, absorptions are expected around 200-300 nm. The exact position and intensity of the absorption maxima will be influenced by the substituents and the solvent used.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

-

Acquisition Parameters:

-

Scan Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank to correct for solvent absorption.

-

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 3-Bromo-4-(chloromethyl)-5-fluoropyridine, employing a combination of NMR, MS, IR, and UV-Vis techniques, is indispensable for its application in drug discovery and development. Each technique provides a unique and complementary piece of the structural puzzle. While publicly available experimental data for this specific molecule is limited, the predictive data and established methodologies outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary spectroscopic information, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

-

PubChem. (n.d.). 3-bromo-4-(chloromethyl)-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

Sources

commercial availability of 3-Bromo-4-(chloromethyl)-5-fluoropyridine

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)-5-fluoropyridine for Researchers and Drug Development Professionals

Introduction

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and the broader field of organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive chloromethyl group, provides multiple points for chemical modification. This allows for the strategic introduction of diverse functional groups, making it an important intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutic agents and agrochemicals.[1][2]

This guide provides a comprehensive overview of the commercial availability, chemical properties, key applications, and safe handling of 3-Bromo-4-(chloromethyl)-5-fluoropyridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is crucial for its effective use in research and development.

| Property | Value |

| CAS Number | 1227573-06-9[3] |

| Molecular Formula | C₆H₄BrClFN[4] |

| Molecular Weight | 224.46 g/mol [3][5] |

| Physical Form | Typically a solid |

| Purity | Commonly available at ≥95% purity[5] |

| InChI Key | ADGHVVFPSJRQBB-UHFFFAOYSA-N[3] |

| SMILES | C1=C(C(=C(C=N1)Br)CCl)F[4] |

Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier's certificate of analysis for specific data.

Commercial Availability

3-Bromo-4-(chloromethyl)-5-fluoropyridine is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is not intended for human or veterinary use.[3] The availability and pricing can fluctuate, so it is advisable to contact suppliers directly for current information.

| Supplier | Catalog Number (Example) | Purity/Specification |

| BLDpharm | 2089381-51-9 (as HCl salt) | Research Use Only[6] |

| Benchchem | B594970 | Research Use Only[3] |

| Ambeed (via Sigma-Aldrich) | AMBH2D6F8555 | 97% |

| Moldb | M123818 | Typically 95%[5] |

Core Reactivity and Synthetic Utility

The synthetic versatility of 3-Bromo-4-(chloromethyl)-5-fluoropyridine stems from its distinct reactive sites. The pyridine ring is adorned with a bromine atom, a fluorine atom, and a chloromethyl group, each offering unique opportunities for chemical modification.

Nucleophilic Substitution at the Chloromethyl Group

The 4-(chloromethyl) group is structurally analogous to a benzylic halide, making the carbon atom highly susceptible to nucleophilic attack.[3] This is often the most exploited reactive site, allowing for the introduction of a wide array of functional groups through reactions with various nucleophiles. This reactivity is a cornerstone for building molecular complexity from this scaffold.[3]

Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the 3-position provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the pyridine core to other aromatic or aliphatic systems.

The following diagram illustrates the principal pathways for the chemical modification of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Caption: Synthetic utility of 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Exemplary Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of 3-Bromo-4-(chloromethyl)-5-fluoropyridine with a primary or secondary amine. This self-validating system includes steps for reaction, work-up, and purification, which are essential for ensuring the integrity of the final product.

Objective: To synthesize a 3-bromo-5-fluoro-4-((alkylamino)methyl)pyridine derivative.

Materials:

-

3-Bromo-4-(chloromethyl)-5-fluoropyridine (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-(chloromethyl)-5-fluoropyridine in the chosen solvent (e.g., DMF).

-

Addition of Reagents: Add the amine, followed by the base (DIPEA or K₂CO₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are critical when working with halogenated organic compounds. While a specific, comprehensive safety datasheet for 3-Bromo-4-(chloromethyl)-5-fluoropyridine is not widely available, data from structurally related compounds provide essential guidance.[7][8][9][10]

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][12]

-

Respiratory Irritation: May cause respiratory irritation.[8][11]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

For long-term stability, storage in an inert atmosphere (e.g., under nitrogen or argon) at 2-8°C is often recommended.[6]

Conclusion

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a commercially available and highly valuable building block for chemical synthesis. Its distinct reactive sites—the nucleophilically susceptible chloromethyl group and the bromine atom suitable for cross-coupling—provide researchers with a powerful tool for constructing complex molecules. While its utility is clear, adherence to strict safety protocols during its handling and storage is paramount. This guide serves as a foundational resource for scientists looking to incorporate this versatile compound into their research and development programs.

References

-

3-bromo-4-(chloromethyl)-5-fluoropyridine. PubChemLite. [Link]

-

3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]

- Preparation method of fluoropyridine compounds.

-

3-Bromo-2-chloro-5-fluoropyridine. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

3-Bromo-4-fluoropyridine. PubChem. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

Sources

- 1. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 3-bromo-4-(chloromethyl)-5-fluoropyridine (C6H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 5. 1227584-17-9 | 3-Bromo-5-(chloromethyl)-2-fluoropyridine - Moldb [moldb.com]

- 6. 2089381-51-9|3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)-5-fluoropyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of halogen atoms and reactive functional groups onto heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of building blocks available to the synthetic chemist, 3-Bromo-4-(chloromethyl)-5-fluoropyridine stands out as a particularly valuable intermediate. Its structure, featuring a pyridine core functionalized with a synthetically versatile bromine atom, a property-modulating fluorine atom, and a highly reactive chloromethyl group, offers a tripartite platform for the construction of complex molecular architectures.

This guide provides an in-depth technical overview of 3-Bromo-4-(chloromethyl)-5-fluoropyridine for researchers, scientists, and drug development professionals. We will explore its synthesis, delve into the causality behind its chemical reactivity, and present its applications as a key intermediate in the synthesis of high-value compounds.

Physicochemical and Structural Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key data for 3-Bromo-4-(chloromethyl)-5-fluoropyridine are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| CAS Number | Not explicitly assigned; isomer-specific. |

| Appearance | Expected to be a solid at room temperature. |

| Purity | Typically >95% for research applications. |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. |

Note: Due to the reactivity of the chloromethyl group, this compound is often handled with care and stored in a cool, dry, and inert environment to prevent degradation.

Synthesis and Mechanistic Considerations

While a direct, single-pot synthesis from simple precursors is not commonly documented, a logical and efficient synthetic route can be devised from a commercially available precursor, 3-bromo-5-fluoro-4-methylpyridine. The key transformation is the selective chlorination of the benzylic-like methyl group.

Proposed Synthetic Pathway

The conversion of the methyl group to a chloromethyl group is typically achieved via a free-radical halogenation mechanism. N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose, as it is a solid, easy-to-handle source of chlorine radicals and avoids the use of chlorine gas.[1][2] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.

Caption: Proposed synthesis of the target compound via radical chlorination.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-Bromo-4-(chloromethyl)-5-fluoropyridine from 3-bromo-5-fluoro-4-methylpyridine.

Materials:

-

3-Bromo-5-fluoro-4-methylpyridine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluoro-4-methylpyridine and anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (NCS) and the radical initiator AIBN to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 3-Bromo-4-(chloromethyl)-5-fluoropyridine.

Causality and Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for radical halogenations as it is inert under the reaction conditions. Other non-polar solvents like benzene or cyclohexane can also be used.

-

Reagent Choice: NCS is preferred over gaseous chlorine for safety and ease of handling.[1][3] It provides a controlled source of chlorine radicals, minimizing over-chlorination to the dichloromethyl or trichloromethyl species.

-

Initiator: AIBN is a common choice as it decomposes at a predictable rate upon heating to generate the necessary initiating radicals.[4]

-

Workup: The aqueous wash with sodium bicarbonate is crucial to neutralize any acidic byproducts, such as HCl, that may have formed.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is dominated by the reactivity of its two distinct halogenated positions.

The Chloromethyl Group: A Potent Electrophile

The chloromethyl group at the 4-position is analogous to a benzylic halide. The C-Cl bond is activated towards nucleophilic substitution (Sₙ2) reactions due to the ability of the pyridine ring to stabilize the transition state. This makes it an excellent electrophile for introducing the (3-bromo-5-fluoro-pyridin-4-yl)methyl moiety.

Common Transformations:

-

N-Alkylation: Reaction with primary or secondary amines, anilines, imidazoles, and other nitrogen nucleophiles.

-

O-Alkylation: Formation of ethers via reaction with alcohols or phenols, typically in the presence of a base.

-

S-Alkylation: Synthesis of thioethers by reacting with thiols or thiophenols.

-

C-Alkylation: Creation of new carbon-carbon bonds with soft carbon nucleophiles like malonates or cyanide.

Caption: Nucleophilic substitution reactions at the chloromethyl position.

The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the 3-position is a key feature for late-stage functionalization. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkyne groups. This two-stage reactivity—substitution at the chloromethyl group followed by cross-coupling at the bromo position—provides a powerful strategy for building molecular diversity.

Detailed Experimental Protocol: Representative N-Alkylation

Objective: To synthesize 4-((1H-imidazol-1-yl)methyl)-3-bromo-5-fluoropyridine.

Materials:

-

3-Bromo-4-(chloromethyl)-5-fluoropyridine (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

In a round-bottom flask, suspend imidazole and potassium carbonate in anhydrous acetonitrile.

-

Add a solution of 3-Bromo-4-(chloromethyl)-5-fluoropyridine in acetonitrile dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Trustworthiness and Self-Validation:

-

The use of a mild inorganic base like K₂CO₃ is sufficient to deprotonate the imidazole without causing side reactions with the electrophile.

-

Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cation while leaving the nucleophile reactive.

-

The progress of the reaction can be unequivocally tracked by the appearance of a new, more polar spot on the TLC plate and the disappearance of the starting material. The product's identity is confirmed by standard analytical techniques (NMR, MS).

Significance in Drug Discovery and Agrochemicals

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] The pyridine scaffold is a privileged structure, present in numerous approved drugs. 3-Bromo-4-(chloromethyl)-5-fluoropyridine combines these desirable features with two orthogonal reactive sites.

This allows for its use in combinatorial chemistry and library synthesis. A diverse set of nucleophiles can be introduced at the chloromethyl position, followed by a second diversification step at the bromine position using various cross-coupling partners. This systematic approach enables the rapid exploration of the chemical space around the fluorinated pyridine core, accelerating the identification of lead compounds in drug discovery and agrochemical development programs.[6]

Conclusion

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a high-value, versatile building block for chemical synthesis. Its utility is derived from the distinct and predictable reactivity of its functional groups: a highly electrophilic chloromethyl group ideal for nucleophilic substitution and a bromo substituent perfectly positioned for modern cross-coupling methodologies. This guide has provided a framework for its synthesis, a detailed look into its reactivity, and the strategic rationale for its application. For scientists engaged in the design and synthesis of novel bioactive molecules, a thorough understanding of this reagent provides a powerful tool for innovation.

References

- Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

-

Mei, H., Han, J., & Fustero, S. (2020). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. RSC Advances. Retrieved from [Link]

Sources

- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]